molecular formula C11H16BrNO B1608195 [3-(2-Bromophenoxy)propyl]dimethylamine CAS No. 915707-52-7

[3-(2-Bromophenoxy)propyl]dimethylamine

Cat. No. B1608195
CAS RN: 915707-52-7
M. Wt: 258.15 g/mol
InChI Key: QVYOZYDEZRIFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(2-Bromophenoxy)propyl]dimethylamine” is an organic compound with the molecular formula C11H16BrNO. It contains a total of 30 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “[3-(2-Bromophenoxy)propyl]dimethylamine” includes a six-membered aromatic ring (bromophenoxy group) attached to a propyl chain, which is further connected to a dimethylamine group .

Scientific Research Applications

Drug Design and Synthesis

"[3-(2-Bromophenoxy)propyl]dimethylamine" derivatives have been explored for their potential in drug design, particularly in the development of α₁-adrenoceptor antagonists. These compounds, including analogs designed to inhibit fast metabolism, have shown strong blocking and moderate to good antihypertensive activities. For instance, certain analogs demonstrated enhanced activity and duration time compared to existing compounds, underlining the role of strategic substitutions in improving drug efficacy (Baomin Xi et al., 2011).

Organic Synthesis

In organic synthesis, "[3-(2-Bromophenoxy)propyl]dimethylamine" and its related compounds have been utilized as intermediates or reactants in various synthetic routes. For example, palladium-catalyzed aminocarbonylations of aryl bromides have employed dimethylformamide as a carbon monoxide source, demonstrating the versatility of related structures in facilitating complex organic reactions (Y. Wan et al., 2002).

properties

IUPAC Name

3-(2-bromophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYOZYDEZRIFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366871
Record name [3-(2-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Bromophenoxy)propyl]dimethylamine

CAS RN

915707-52-7
Record name [3-(2-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Bromophenoxy)propyl]dimethylamine
Reactant of Route 2
Reactant of Route 2
[3-(2-Bromophenoxy)propyl]dimethylamine
Reactant of Route 3
Reactant of Route 3
[3-(2-Bromophenoxy)propyl]dimethylamine
Reactant of Route 4
Reactant of Route 4
[3-(2-Bromophenoxy)propyl]dimethylamine
Reactant of Route 5
Reactant of Route 5
[3-(2-Bromophenoxy)propyl]dimethylamine
Reactant of Route 6
Reactant of Route 6
[3-(2-Bromophenoxy)propyl]dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.